N-[3-(4-morpholinyl)propyl]-2-oxo-1-benzopyran-3-carboxamide
Description
N-[3-(4-Morpholinyl)propyl]-2-oxo-1-benzopyran-3-carboxamide is a synthetic carboxamide derivative featuring a benzopyran core linked to a 3-(4-morpholinyl)propyl group. The benzopyran scaffold is known for its pharmacological versatility, including anti-inflammatory, antioxidant, and enzyme-modulating properties . The morpholinylpropyl moiety enhances solubility and bioavailability due to the polar morpholine ring, a common strategy in drug design to improve pharmacokinetics .
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-16(18-6-3-7-19-8-10-22-11-9-19)14-12-13-4-1-2-5-15(13)23-17(14)21/h1-2,4-5,12H,3,6-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAZKHHIMOUNCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-morpholinyl)propyl]-2-oxo-1-benzopyran-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a suitable precursor such as salicylaldehyde and an appropriate ketone.
Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable halogenated precursor reacts with morpholine.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-morpholinyl)propyl]-2-oxo-1-benzopyran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated precursors and morpholine in an aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[3-(4-morpholinyl)propyl]-2-oxo-1-benzopyran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-morpholinyl)propyl]-2-oxo-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Differences
Core Structure Variations
- HC-067047 (Tocris Bioscience): Features a pyrrole carboxamide core instead of benzopyran.
- 923256-53-5: Contains a phenoxy-ethanone core with a piperazinyl-morpholinyl chain. The extended linker may increase metabolic stability but reduce blood-brain barrier permeability compared to the target compound’s propyl group .
- Compound : Incorporates a dihydropyran ring and cyclobutanecarboxamide. Stereochemical complexity (S, R, R configuration) may influence target specificity, a factor absent in the achiral target compound .
Morpholinyl Group Attachment
- The target compound and HC-067047 share a direct 3-(4-morpholinyl)propyl linkage, optimizing balance between lipophilicity and solubility. In contrast, 923256-53-5 uses a 2-oxoethyl-piperazinyl bridge, which introduces hydrogen-bonding sites but may increase molecular weight and susceptibility to enzymatic cleavage .
Pharmacological and Therapeutic Implications
- Target Compound: The benzopyran core may confer antioxidant activity, differentiating it from pyrrole-based HC-067045. Potential applications include chemotherapy-induced neuropathy, given structural similarities to bortezomib-associated analogs .
- HC-067047 : Validated TRPV1 antagonist used in pain models. Its trifluoromethylphenyl group enhances receptor affinity but may increase toxicity compared to the target compound’s simpler substituents .
- However, higher molecular weight (~460 Da) could limit bioavailability .
Metabolic and Pharmacokinetic Considerations
- The target compound’s lower molecular weight (~360 Da) may improve oral bioavailability compared to HC-067047 (~480 Da) .
- The morpholinylpropyl group in the target compound and HC-067047 enhances water solubility, critical for intravenous administration in neuropathy models. In contrast, 923256-53-5’s piperazinyl-morpholinyl chain could prolong half-life due to reduced renal clearance .
Biological Activity
N-[3-(4-morpholinyl)propyl]-2-oxo-1-benzopyran-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies. The compound belongs to the benzopyran family, which is known for various bioactive properties.
Chemical Structure and Properties
This compound has a complex structure that contributes to its biological activity. The morpholine ring enhances its solubility and bioavailability, while the benzopyran moiety is linked to various pharmacological effects.
Structural Formula
The structural formula can be represented as:
Antitumor Activity
Research indicates that benzopyran derivatives exhibit significant antitumor properties. In a study involving various human cancer cell lines, compounds similar to this compound demonstrated cytotoxic effects. For instance, compounds derived from benzopyran showed IC50 values ranging from 11.7 µM to 42.7 µM against melanoma and lung carcinoma cell lines .
Antibacterial and Antifungal Properties
Benzopyran compounds have also been noted for their antibacterial and antifungal activities. A comprehensive analysis of 510 benzopyran compounds revealed that approximately 32.7% exhibited antibacterial activity, while others showed antifungal properties against various pathogens .
Anti-inflammatory Effects
Anti-inflammatory activity is another significant aspect of benzopyran derivatives. Studies have shown that certain compounds can inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Enzyme Inhibition
Inhibitory effects on cytochrome P450 isoenzymes have been documented for similar compounds, indicating potential applications in drug metabolism and detoxification processes .
The biological activities of this compound can be attributed to several mechanisms:
- Modulation of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It might act on various receptors, influencing cellular signaling pathways.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.
Study 1: Antitumor Efficacy
A recent study examined the effects of a related benzopyran compound on human melanoma cells (A375). The compound demonstrated notable cytotoxicity with an IC50 value of 11.7 µM, suggesting strong potential as an antitumor agent .
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of cytochrome P450 enzymes by benzopyran derivatives, revealing IC50 values indicating effective inhibition at low concentrations (e.g., 5.3 µM for CYP 1A) . This suggests that this compound could influence drug metabolism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
